molecular formula C14H16N2O6S3 B094800 Sulfoxone CAS No. 144-76-3

Sulfoxone

Cat. No. B094800
CAS RN: 144-76-3
M. Wt: 404.5 g/mol
InChI Key: NEDPPCHNEOMTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoxone, also known as dimethylsulfoxonium methylide, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and diverse applications. It is a highly reactive compound that can be used as a powerful methylene transfer reagent in various organic reactions.

Scientific Research Applications

Sulfonamide Derivatives in Drug Development

Sulfonamide compounds, including sulfoxone, are significant as synthetic bacteriostatic antibiotics used in the therapy of bacterial infections and those caused by other microorganisms. These compounds have been utilized in many clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides extends to their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Despite being known for more than 100 years, sulfonamides continue to constitute an important class of compounds leading to valuable drug candidates for conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Environmental Impact of Sulfonamides

Sulfonamides, due to their extensive use in healthcare and veterinary medicine, pose problems related to their presence in the biosphere. Small amounts of sulfonamides present in the environment are mainly derived from agricultural activities and have caused changes in the population of microbes potentially hazardous to human health. This issue carries a global range, and current administrative activities have been ineffective in risk reduction (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides and Environmental Pollution

Sulfonamides are widely used in the treatment of animals and humans but are considered environmental pollutants. The review of 1588 publications focused on sulfonamides highlights environmental pollution concerns, including contamination in various niches and risks of contamination. The study also discusses sulfonamide transformation and methods of analysis, directing the reader to topics of interest and aiding knowledge dissemination (Hruška & Fránek, 2018).

Therapeutic Applications of Sulfur (SVI)-Containing Motifs

Sulfur (SVI)-based moieties, particularly sulfonyl or sulfonamide-based analogues, exhibit a variety of pharmacological properties. More than 150 FDA-approved Sulfur (SVI)-based drugs are available, treating diseases with therapeutic power. These compounds offer structural diversity useful for discovering new therapeutic agents. The review emphasizes the importance of less toxic and powerful Sulfur (SVI) based drugs against numerous diseases (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).

properties

CAS RN

144-76-3

Product Name

Sulfoxone

Molecular Formula

C14H16N2O6S3

Molecular Weight

404.5 g/mol

IUPAC Name

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid

InChI

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20)

InChI Key

NEDPPCHNEOMTJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Canonical SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Other CAS RN

144-76-3
144-75-2

physical_description

Solid

solubility

2.63e+00 g/L

synonyms

aldesulfon sodium
Diasone
sulfoxone
sulfoxone sodium
sulfoxone, disodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Similarly, repeating the above procedure but replacing the sulfoxone sodium and sodium ascorbate with 50 mg/ml streptomycin sulfate, synthetic lipid vesicles are obtained encapsulating such material, for use as an antibacterial preparation for applications to plants.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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